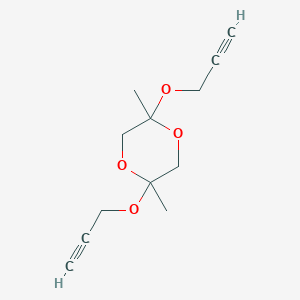![molecular formula C19H20ClFN4O2 B5214543 N-(3-chloro-4-fluorophenyl)-3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]propanamide](/img/structure/B5214543.png)
N-(3-chloro-4-fluorophenyl)-3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-fluorophenyl group, a pyrazine carbonyl group, and a piperidinyl propanamide moiety. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chloro-Fluorophenyl Intermediate: The initial step involves the chlorination and fluorination of a phenyl ring to obtain the 3-chloro-4-fluorophenyl intermediate.
Pyrazine Carbonyl Introduction:
Piperidinyl Propanamide Formation: The final step involves the coupling of the pyrazine carbonyl intermediate with a piperidinyl propanamide moiety under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]propanamide has a wide range
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O2/c20-15-11-14(2-3-16(15)21)24-18(26)4-1-13-5-9-25(10-6-13)19(27)17-12-22-7-8-23-17/h2-3,7-8,11-13H,1,4-6,9-10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBJTOSMZQFNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-{2-[(2,4-dichlorobenzyl)thio]acetyl}benzohydrazide](/img/structure/B5214461.png)
![3-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B5214469.png)

![8-(4-methylphenyl)-7-thioxo-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B5214479.png)
![8-BROMO-6,7-DIMETHYL-2-[(E)-1-(2-THIENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE](/img/structure/B5214484.png)
![2-[[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile](/img/structure/B5214492.png)
![4-(4-Methylphenoxy)-1-[2-(1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B5214494.png)
![2-(2-fluorophenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide](/img/structure/B5214502.png)

![N-{4-[(4-nitrophenyl)thio]phenyl}-2-phenylacetamide](/img/structure/B5214506.png)


![N-cyclopropyl-1-[1-[(4-ethynylphenyl)methyl]piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B5214524.png)

